molecular formula C13H16O2 B1443730 Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate CAS No. 58078-54-9

Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate

Cat. No. B1443730
CAS RN: 58078-54-9
M. Wt: 204.26 g/mol
InChI Key: KJYFTZVBVMXPFV-UHFFFAOYSA-N
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Description

Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate, commonly known as methyl 3-TMPP, is an organic compound found in nature. It is an important intermediate in the synthesis of a variety of organic compounds, and has been used in many scientific research applications.

Scientific Research Applications

Synthesis and Pharmaceutical Precursor Applications

Methyl-2-formyl benzoate, a compound with a structure related to the one of interest, is recognized for its versatility in organic synthesis, serving as a precursor to numerous bioactive molecules. Its application spans antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The synthesis routes for methyl-2-formyl benzoate highlight its significance as a scaffold for the development of new pharmaceuticals, emphasizing its critical role in synthetic and pharmaceutical industries (Farooq & Ngaini, 2019).

Fluorescent Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol demonstrate the capability to serve as chemosensors for detecting a variety of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors, derived from the fluorophoric properties of the base compound, underline the potential for similar compounds to be used in analytical chemistry for environmental monitoring, medical diagnostics, and research applications (Roy, 2021).

Environmental and Biological Implications

Research on environmental concentrations and the toxicological impact of specific compounds, such as engineered nanomaterials and organophosphate pesticides, provides a framework for understanding the environmental behavior and potential health risks associated with chemical compounds. These studies highlight the importance of monitoring and managing the use of chemical substances to prevent adverse environmental and health outcomes (Gottschalk, Sun, & Nowack, 2013); (Bara, Soni, Jaiswal, & Shrivastava, 2017).

properties

IUPAC Name

methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9-7-10(2)12(11(3)8-9)5-6-13(14)15-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYFTZVBVMXPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30852615
Record name Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30852615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate

CAS RN

58078-54-9
Record name Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30852615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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